molecular formula C20H20ClNO4S B3668969 2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 3-CHLOROBENZOATE

2-ETHOXY-4-(MORPHOLINOCARBOTHIOYL)PHENYL 3-CHLOROBENZOATE

Cat. No.: B3668969
M. Wt: 405.9 g/mol
InChI Key: KOITYDSHUZQDQW-UHFFFAOYSA-N
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Description

2-Ethoxy-4-(morpholinocarbothioyl)phenyl 3-chlorobenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes an ethoxy group, a morpholinocarbothioyl group, and a chlorobenzoate moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-(morpholinocarbothioyl)phenyl 3-chlorobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Ethoxy Group:

    Introduction of the Morpholinocarbothioyl Group: This step involves the reaction of the ethoxy-substituted phenol with morpholine and carbon disulfide under basic conditions to form the morpholinocarbothioyl group.

    Coupling with 3-Chlorobenzoic Acid: The final step involves the esterification of the intermediate product with 3-chlorobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-4-(morpholinocarbothioyl)phenyl 3-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the carbonyl groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, sodium hydroxide, dimethylformamide (DMF).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-Ethoxy-4-(morpholinocarbothioyl)phenyl 3-chlorobenzoate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(morpholinocarbothioyl)phenyl 3-chlorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:

    Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes, blocking their catalytic activity.

    Receptor Binding: It can bind to receptors on cell surfaces, altering signal transduction pathways and cellular responses.

    Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.

Comparison with Similar Compounds

2-Ethoxy-4-(morpholinocarbothioyl)phenyl 3-chlorobenzoate can be compared with other similar compounds to highlight its uniqueness:

    2-Ethoxy-4-(morpholinocarbothioyl)phenyl 4-chlorobenzoate: Similar structure but with a different position of the chlorine atom, leading to variations in reactivity and biological activity.

    2-Ethoxy-4-(morpholinocarbothioyl)phenyl 2-chlorobenzoate: Another positional isomer with distinct chemical properties.

    2-Ethoxy-4-(morpholinocarbothioyl)phenyl 3-bromobenzoate:

These comparisons help in understanding the specific characteristics and advantages of this compound in various applications.

Properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 3-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClNO4S/c1-2-25-18-13-14(19(27)22-8-10-24-11-9-22)6-7-17(18)26-20(23)15-4-3-5-16(21)12-15/h3-7,12-13H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOITYDSHUZQDQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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